1-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol
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Overview
Description
1-(3-{[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol is a complex organic compound that features a pyrazole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3,5-dimethylpyrazole: This can be achieved by the condensation of acetylacetone with hydrazine.
Synthesis of 2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine: This involves the reaction of 3,5-dimethylpyrazole with appropriate pyrimidine precursors under controlled conditions.
Coupling Reaction: The final step involves coupling the synthesized 2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine with 3-aminophenylethanol under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-{[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-{[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with similar structural features.
2-(3,5-Dimethylpyrazol-1-yl)pyrimidine: Another related compound with a pyrazole and pyrimidine moiety.
Uniqueness
1-(3-{[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and modulate various pathways makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H21N5O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-[3-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]phenyl]ethanol |
InChI |
InChI=1S/C18H21N5O/c1-11-9-17(20-16-7-5-6-15(10-16)14(4)24)21-18(19-11)23-13(3)8-12(2)22-23/h5-10,14,24H,1-4H3,(H,19,20,21) |
InChI Key |
HZTKRXPHSYIMFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=CC(=C3)C(C)O |
Origin of Product |
United States |
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